

# Application of Tungsten Disulfide (WS<sub>2</sub>) in Photothermal Therapy: Application Notes and Protocols

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## Compound of Interest

Compound Name: WS<sub>3</sub>

Cat. No.: B15559451

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## Introduction

Tungsten disulfide (WS<sub>2</sub>), a transition metal dichalcogenide, has emerged as a promising nanomaterial for photothermal therapy (PTT). Its strong near-infrared (NIR) absorbance, high photothermal conversion efficiency, and biocompatibility make it an excellent candidate for the targeted ablation of cancer cells. This document provides detailed application notes and experimental protocols for the use of WS<sub>2</sub> nanosheets in PTT research and development.

## Principle of WS<sub>2</sub>-Based Photothermal Therapy

WS<sub>2</sub> nanosheets exhibit broad and strong absorption in the NIR region (700-1100 nm), a spectral window where biological tissues are relatively transparent. Upon irradiation with an NIR laser, these nanosheets efficiently convert the absorbed light energy into heat, leading to a localized temperature increase (hyperthermia). This localized heating can induce cell death in cancerous tissues through apoptosis or necrosis, while minimizing damage to surrounding healthy tissues. Surface modification of WS<sub>2</sub> nanosheets with biocompatible polymers like polyethylene glycol (PEG) is crucial to improve their physiological stability, reduce cytotoxicity, and enhance their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

## Data Presentation

### In Vitro Cytotoxicity of PEGylated WS<sub>2</sub> Nanosheets

Cell Line	Cancer Type	WS <sub>2</sub> -PEG Concentration (µg/mL)	Laser Irradiation (808 nm)	Cell Viability (%)	Reference
HeLa	Cervical Cancer	200	No Laser	>95%	[1]
4T1	Murine Breast Cancer	200	No Laser	>95%	[1]
293T	Human Embryonic Kidney	200	No Laser	>95%	[1]
MCF-7	Human Breast Cancer	50 (WS <sub>2</sub> /Au-lipid-DOX)	No Laser	~33%	[1]
HeLa	Cervical Cancer	WID@M-FA + Laser	1 W/cm <sup>2</sup> , 5 min	<30%	[1]
T24	Bladder Cancer	100	No Laser	No significant toxicity	[2]
MCF-7	Human Breast Cancer	~75 µM	AC Pulses	~58%	[3][4]

### In Vivo Tumor Inhibition with PEGylated WS<sub>2</sub> Nanosheets

Animal Model	Tumor Model	Treatment Group	Laser Irradiation (808 nm)	Tumor Growth Inhibition	Reference
Balb/c Mice	4T1 Murine Breast Cancer	WS <sub>2</sub> -IO@MS-PEG/DOX	0.55 W/cm <sup>2</sup> , 5 min	~10% decrease in tumor volume vs. control at day 14	[5]
N/A	HPAF II Pancreatic Cancer	The-0504 (Genz-644282 encapsulated )	N/A (Chemotherapy)	94%	[6][7]
N/A	Kaposi's Sarcoma	NGR-Dau Conjugate 1	N/A (Chemotherapy)	37.7%	[8]
N/A	HT-29 Human Colon Carcinoma	NGR-Dau Conjugate 2	N/A (Chemotherapy)	45.7%	[8]
HepG2-tumor bearing mice	Human Liver Cancer	Au-MB-PEG + Laser (655+808 nm)	N/A	Significant tumor suppression	[9]

## Photothermal Conversion Efficiency of WS<sub>2</sub> Nanosheets

Nanomaterial	Laser Wavelength (nm)	Photothermal Conversion Efficiency (η)	Reference
Crumpled MXene/Au Nanoclusters	N/A	43.51%	[10]
BNNG@PPEG	808	40.55%	N/A

## Experimental Protocols

### Protocol 1: Synthesis of WS<sub>2</sub> Nanosheets by Liquid-Phase Exfoliation

This protocol describes a common method for producing few-layered WS<sub>2</sub> nanosheets from bulk WS<sub>2</sub> powder using sonication.

Materials:

- Bulk WS<sub>2</sub> powder
- N-methyl-2-pyrrolidone (NMP) or Isopropyl alcohol (IPA)
- Deionized (DI) water
- Probe sonicator
- Centrifuge

Procedure:

- Disperse bulk WS<sub>2</sub> powder in the chosen solvent (e.g., NMP or IPA) at a starting concentration of 1-10 mg/mL.[\[11\]](#)
- Sonicate the dispersion using a probe sonicator. The sonication time can be varied (e.g., 1 to 26 hours) to optimize the exfoliation process and the resulting nanosheet size and concentration.[\[11\]](#)[\[12\]](#)
- After sonication, centrifuge the dispersion at a low speed (e.g., 1500-5000 rpm) for 30-60 minutes to remove any remaining bulk, unexfoliated material.[\[11\]](#)[\[12\]](#)
- Carefully collect the supernatant, which contains the exfoliated WS<sub>2</sub> nanosheets.
- To further select for smaller, thinner nanosheets, the supernatant can be subjected to additional centrifugation steps at higher speeds.

- Characterize the resulting WS<sub>2</sub> nanosheets using techniques such as UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) to determine their concentration, size, and thickness.

## Protocol 2: PEGylation of WS<sub>2</sub> Nanosheets

This protocol details the surface functionalization of WS<sub>2</sub> nanosheets with PEG to enhance their biocompatibility and stability.

Materials:

- Exfoliated WS<sub>2</sub> nanosheet dispersion (from Protocol 1)
- Thiol-terminated polyethylene glycol (SH-PEG), molecular weight 2-5 kDa
- Deionized (DI) water
- Stir plate and stir bar

Procedure:

- To the aqueous dispersion of WS<sub>2</sub> nanosheets, add SH-PEG to a final concentration of 1-2 mg/mL.
- Stir the mixture vigorously at room temperature overnight to allow for the formation of stable bonds between the thiol groups of the PEG and the sulfur vacancies on the surface of the WS<sub>2</sub> nanosheets.<sup>[4]</sup>
- After the reaction, centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10-20 minutes to pellet the PEGylated WS<sub>2</sub> nanosheets and remove excess, unbound PEG.<sup>[4]</sup>
- Discard the supernatant and resuspend the pellet in fresh DI water. Repeat this washing step at least three times.
- After the final wash, resuspend the PEGylated WS<sub>2</sub> nanosheets in a suitable buffer (e.g., PBS) for biological applications.

- Confirm successful PEGylation through techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic size, and Zeta Potential measurements to assess changes in surface charge.

## Protocol 3: In Vitro Photothermal Therapy and Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the photothermal efficacy and cytotoxicity of PEGylated WS<sub>2</sub> nanosheets on cancer cells.

### Materials:

- Cancer cell line of interest (e.g., HeLa, 4T1, MCF-7)
- Complete cell culture medium
- 96-well plates
- PEGylated WS<sub>2</sub> nanosheet dispersion
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- NIR laser (808 nm) with adjustable power density
- Microplate reader

### Procedure:

- Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.<sup>[2]</sup>
- Treatment: Remove the culture medium and add fresh medium containing various concentrations of PEGylated WS<sub>2</sub> nanosheets (e.g., 0, 10, 25, 50, 100, 200 µg/mL).<sup>[2][13]</sup> Include wells with cells and medium only as a control. Incubate for a predetermined time (e.g., 24 hours).

- **Laser Irradiation:** For the photothermal treatment groups, expose the designated wells to an 808 nm NIR laser at a specific power density (e.g., 0.5-1.5 W/cm<sup>2</sup>) for a set duration (e.g., 5-10 minutes). Ensure that control groups (cells only, cells with WS<sub>2</sub>-PEG but no laser) are included.
- **MTT Assay:**
  - After laser irradiation and a further incubation period (e.g., 24 hours), add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
  - Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the cell viability as a percentage relative to the untreated control group. Plot cell viability versus the concentration of WS<sub>2</sub> nanosheets to determine the IC<sub>50</sub> value (the concentration at which 50% of cells are killed).

## Protocol 4: In Vivo Photothermal Therapy in a Murine Tumor Model

This protocol provides a general framework for assessing the in vivo antitumor efficacy of PEGylated WS<sub>2</sub> nanosheets. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

### Materials:

- Tumor-bearing mice (e.g., Balb/c mice with 4T1 tumors)
- PEGylated WS<sub>2</sub> nanosheet dispersion (sterile)
- Phosphate-buffered saline (PBS, sterile)
- NIR laser (808 nm) with a fiber optic cable
- Calipers for tumor measurement

- Infrared (IR) thermal camera

#### Procedure:

- Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Grouping and Administration: Randomly divide the mice into treatment and control groups (e.g., PBS, PBS + Laser, WS<sub>2</sub>-PEG, WS<sub>2</sub>-PEG + Laser). Administer the PEGylated WS<sub>2</sub> nanosheets (at a predetermined dose) or PBS via intravenous or intratumoral injection.
- Photothermal Treatment: At a specific time point post-injection (e.g., 24 hours, to allow for tumor accumulation), irradiate the tumor region of the designated groups with the 808 nm NIR laser. Monitor the temperature at the tumor site using an IR thermal camera to ensure it reaches the desired therapeutic range (typically 45-55°C).[9]
- Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days for the duration of the study (e.g., 14-21 days).[6][7]
- Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue damage and apoptosis. Calculate the tumor growth inhibition for each treatment group.

## Protocol 5: Measurement of Photothermal Conversion Efficiency ( $\eta$ )

This protocol describes a method to quantify the efficiency of WS<sub>2</sub> nanosheets in converting light to heat.

#### Materials:

- Aqueous dispersion of WS<sub>2</sub> nanosheets with a known concentration
- Quartz cuvette
- NIR laser (e.g., 808 nm) with a known power output



- Thermocouple or IR thermal camera
- Magnetic stirrer and stir bar

Procedure:

- Place a specific volume of the WS<sub>2</sub> nanosheet dispersion into the quartz cuvette.
- Irradiate the dispersion with the NIR laser at a constant power.
- Record the temperature of the solution over time until it reaches a steady state.
- Turn off the laser and record the cooling curve of the solution.
- The photothermal conversion efficiency ( $\eta$ ) can be calculated using the following equation, based on the principles of heat balance:

$$\eta = [hA(T_{\text{max}} - T_{\text{surr}}) - Q_{\text{dis}}] / [I(1 - 10^{(-A\lambda)})]$$

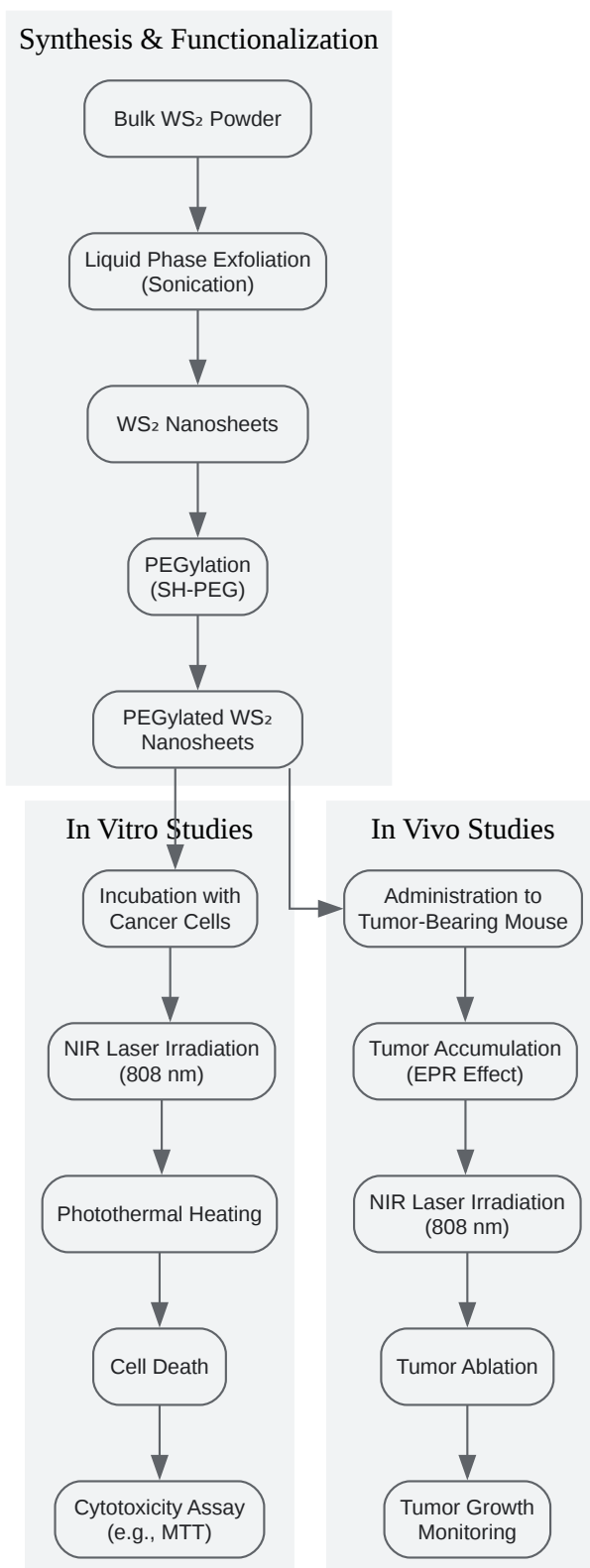
Where:

- $h$  is the heat transfer coefficient.
- $A$  is the surface area of the container.
- $T_{\text{max}}$  is the maximum steady-state temperature.
- $T_{\text{surr}}$  is the ambient temperature.
- $Q_{\text{dis}}$  is the heat dissipated from the light absorbed by the solvent and container.
- $I$  is the incident laser power.
- $A\lambda$  is the absorbance of the nanosheets at the laser wavelength.

The term  $hA$  can be determined from the cooling curve data.[\[14\]](#)[\[15\]](#)

## Visualizations

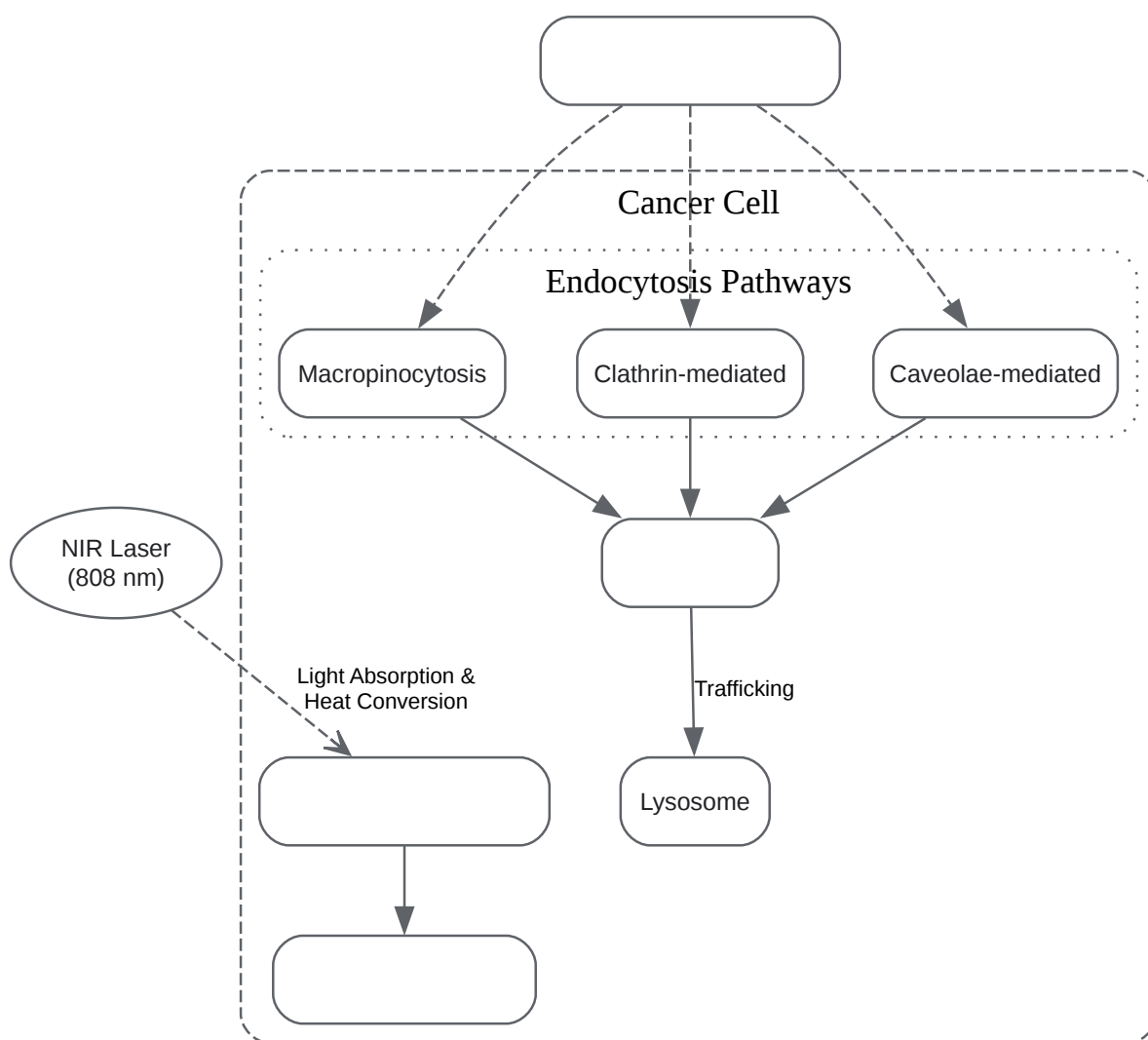
# Experimental Workflow for WS<sub>2</sub>-Based Photothermal Therapy



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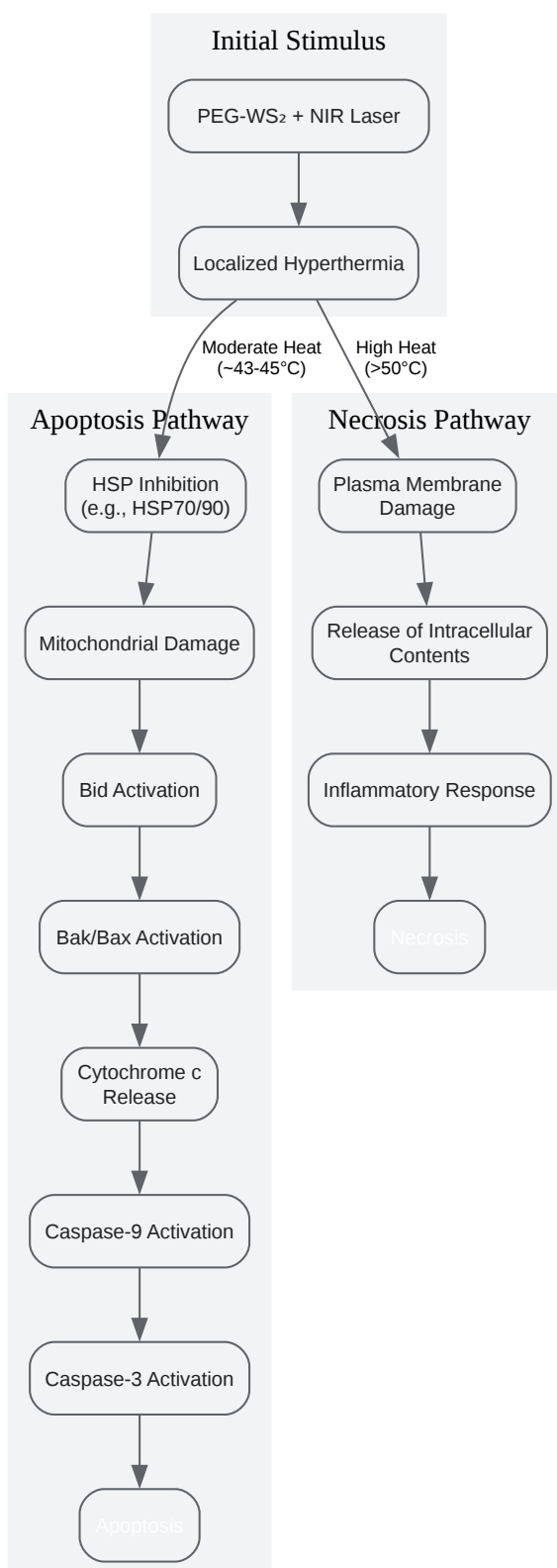
Caption: Workflow for WS<sub>2</sub>-based photothermal therapy from synthesis to in vivo application.

## Cellular Uptake and Photothermal Action of PEG-WS<sub>2</sub>

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Caption: Cellular uptake and mechanism of photothermal action of PEG-WS<sub>2</sub> nanosheets.

## Signaling Pathways in WS<sub>2</sub>-Mediated Photothermal Cell Death



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